molecular formula C17H16N2O4 B2859328 N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE CAS No. 433243-17-5

N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE

Cat. No.: B2859328
CAS No.: 433243-17-5
M. Wt: 312.325
InChI Key: CGDZTHFMAMJBEE-UHFFFAOYSA-N
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Description

N’-(1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]oxamide is an organic compound that features a benzodioxole ring and a methylphenyl group connected through an oxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]oxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 4-methylbenzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired oxamide compound.

Industrial Production Methods

Industrial production of N’-(1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]oxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxamide group to amines.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, introducing various functional groups depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the benzodioxole ring.

Scientific Research Applications

N’-(1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]oxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]oxamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring and the oxamide linkage play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The specific pathways involved depend on the application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]oxamide
  • N’-(1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]oxamide
  • N’-(1,3-benzodioxol-5-yl)-N-[(4-nitrophenyl)methyl]oxamide

Uniqueness

N’-(1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]oxamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-11-2-4-12(5-3-11)9-18-16(20)17(21)19-13-6-7-14-15(8-13)23-10-22-14/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDZTHFMAMJBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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